molecular formula C11H10N2O2 B8603757 2-(Methylamino)quinoline-6-carboxylic acid

2-(Methylamino)quinoline-6-carboxylic acid

Cat. No.: B8603757
M. Wt: 202.21 g/mol
InChI Key: XZKVIOBCXWXCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)quinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(methylamino)quinoline-6-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-12-10-5-3-7-6-8(11(14)15)2-4-9(7)13-10/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

XZKVIOBCXWXCIU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C=C1)C=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous sodium hydroxide (4 mL, 8 mmol, 2 N) was added to a solution of ethyl 2-(methylamino)quinoline-6-carboxylate (850 mg, 3.7 mmol) in ethanol (10 mL). The reaction was heated to 50° C. overnight. Ethanol was removed in vacuo and the residue was acidified to pH=5 with 1 N aqueous hydrochloric acid. The resulting precipitate was collected by filtration and dried under vacuum to give the title compound (710 mg, 96%) as a yellow solid. 1H NMR (400 MHz, DMSO-d6, δ): 8.26 (d, 1H), 7.96-7.93 (m, 2H), 7.50 (d, 1H), 7.43 (d, 1H), 6.81 (d, 1H), 2.91 (d, 3H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
ethyl 2-(methylamino)quinoline-6-carboxylate
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

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